molecular formula C16H20N2O3S2 B362381 (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide CAS No. 627470-55-7

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B362381
CAS No.: 627470-55-7
M. Wt: 352.5g/mol
InChI Key: HENHUTTUYVIWFL-WUKNDPDISA-N
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Description

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a thiazolidinone ring, a cyclohexyl group, and a sulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the thiazolidinone derivative with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Sulfonamides: Widely used as antibiotics.

    Cyclohexyl Derivatives: Commonly found in various pharmaceuticals.

Uniqueness

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide is unique due to its combination of a thiazolidinone ring, cyclohexyl group, and sulfonamide moiety

Properties

IUPAC Name

(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-12-7-9-14(10-8-12)23(20,21)17-16-18(15(19)11-22-16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENHUTTUYVIWFL-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)CS2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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